molecular formula C17H13ClN2O2 B4016578 3-(4-chlorophenyl)-2-methyl-5-phenylpyrazine 1,4-dioxide

3-(4-chlorophenyl)-2-methyl-5-phenylpyrazine 1,4-dioxide

Cat. No. B4016578
M. Wt: 312.7 g/mol
InChI Key: UOFYJYKABKOIPY-UHFFFAOYSA-N
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Description

The interest in pyrazine derivatives, such as "3-(4-chlorophenyl)-2-methyl-5-phenylpyrazine 1,4-dioxide", lies in their diverse chemical and biological properties. These compounds are often explored for their potential in various applications, including medicinal chemistry and materials science.

Synthesis Analysis

Synthesis approaches for related compounds often involve chlorination and aminisation reactions, as seen in the synthesis of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, which shares structural motifs with the target compound (Lu Jiu-fu et al., 2015).

Molecular Structure Analysis

Molecular structure determinations are typically achieved using X-ray crystallography. For example, the crystal structure of similar pyrazole and pyrazolone derivatives has been extensively studied, revealing details about their geometric configuration and intermolecular interactions (B. Al-Hourani et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving pyrazine derivatives can vary widely, including displacement reactions, tautomerism, and cyclization. These reactions are influenced by the substituents on the pyrazine ring, as demonstrated in studies on 5-chloro-4-phenylazopyrazoles and their reactivity with primary amines and sodium azide (E. E. Eid & D. Lewis, 1983).

Physical Properties Analysis

The physical properties of pyrazine derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. These properties are typically characterized using spectroscopic and crystallographic methods.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are central to the application of pyrazine derivatives. Studies on similar compounds have highlighted their potential as antimycobacterial agents, showcasing the importance of substituents on the phenyl rings for their biological activity (M. Biava et al., 2008).

properties

IUPAC Name

2-(4-chlorophenyl)-3-methyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c1-12-17(14-7-9-15(18)10-8-14)20(22)16(11-19(12)21)13-5-3-2-4-6-13/h2-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFYJYKABKOIPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=O)C(=CN1[O-])C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662967
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(4-Chlorophenyl)-2-methyl-5-phenylpyrazine 1,4-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-chlorophenyl)-2-methyl-5-phenylpyrazine 1,4-dioxide
Reactant of Route 2
3-(4-chlorophenyl)-2-methyl-5-phenylpyrazine 1,4-dioxide
Reactant of Route 3
Reactant of Route 3
3-(4-chlorophenyl)-2-methyl-5-phenylpyrazine 1,4-dioxide
Reactant of Route 4
3-(4-chlorophenyl)-2-methyl-5-phenylpyrazine 1,4-dioxide
Reactant of Route 5
3-(4-chlorophenyl)-2-methyl-5-phenylpyrazine 1,4-dioxide
Reactant of Route 6
3-(4-chlorophenyl)-2-methyl-5-phenylpyrazine 1,4-dioxide

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